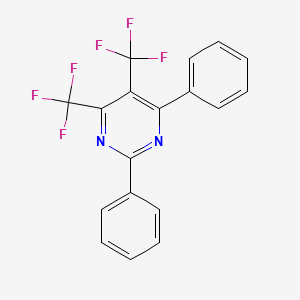
Ethyl 4,6,7-trichloro-3,3-dimethyloct-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,6,7-trichloro-3,3-dimethyloct-5-enoate is an organic compound with the molecular formula C12H19O2Cl3. This compound is characterized by the presence of multiple chlorine atoms and a double bond within its structure, making it a subject of interest in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,6,7-trichloro-3,3-dimethyloct-5-enoate typically involves the esterification of the corresponding acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Organic solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6,7-trichloro-3,3-dimethyloct-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids.
Reduction: Saturated esters.
Substitution: Derivatives with different functional groups replacing chlorine atoms.
Scientific Research Applications
Ethyl 4,6,7-trichloro-3,3-dimethyloct-5-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 4,6,7-trichloro-3,3-dimethyloct-5-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the double bond in its structure allows it to participate in various biochemical pathways, potentially leading to inhibitory or stimulatory effects on specific biological processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,6,8-trichloroquinoline-3-carboxylate
- 4-ethyl-3,3-dimethyloctane
Uniqueness
Ethyl 4,6,7-trichloro-3,3-dimethyloct-5-enoate is unique due to its specific arrangement of chlorine atoms and the double bond, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
62394-41-6 |
|---|---|
Molecular Formula |
C12H19Cl3O2 |
Molecular Weight |
301.6 g/mol |
IUPAC Name |
ethyl 4,6,7-trichloro-3,3-dimethyloct-5-enoate |
InChI |
InChI=1S/C12H19Cl3O2/c1-5-17-11(16)7-12(3,4)10(15)6-9(14)8(2)13/h6,8,10H,5,7H2,1-4H3 |
InChI Key |
QDRQXUZUNSSFRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(C)C(C=C(C(C)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[4-(3-Chlorophenoxy)phenyl]piperazine](/img/structure/B14532464.png)
![Ethyl 2-oxo-2-[(trimethylsilyl)oxy]-2lambda~5~-diazene-1-carboxylate](/img/structure/B14532467.png)


![5-Formyl-2-phenoxy-3-{[(thiophen-2-yl)methyl]amino}benzene-1-sulfonamide](/img/structure/B14532485.png)


![tert-Butyl[(furan-2-yl)methyl]oxophosphanium](/img/structure/B14532531.png)

![Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoate](/img/structure/B14532535.png)
